Biochemical Potency: G-631 vs. IWR-1 and G007-LK
G‑631 inhibits tankyrase auto‑PARsylation with an IC₅₀ of 7 nM, making it approximately 8‑ to 19‑fold more potent than IWR‑1 (TNKS1 IC₅₀ = 131 nM; TNKS2 = 56 nM) and 4‑ to 7‑fold more potent than G007‑LK (TNKS1 = 46 nM; TNKS2 = 25 nM) in biochemical assays [1]. This potency advantage translates to lower compound usage per assay and a wider dynamic range for dose‑response studies.
| Evidence Dimension | Tankyrase auto‑PARsylation inhibition IC₅₀ |
|---|---|
| Target Compound Data | G‑631 IC₅₀ = 7 nM |
| Comparator Or Baseline | IWR‑1 TNKS1/TNKS2 IC₅₀ = 131/56 nM; G007‑LK TNKS1/TNKS2 IC₅₀ = 46/25 nM |
| Quantified Difference | G‑631 is 8–19× more potent than IWR‑1 and 4–7× more potent than G007‑LK |
| Conditions | Biochemical tankyrase auto‑PARsylation assay (BPS Bioscience protocol) |
Why This Matters
Higher intrinsic potency reduces the risk of solubility‑limited artifacts and enables robust target engagement at lower concentrations, critical for cellular and in‑vivo experimental designs.
- [1] ProbeChem G-631 Product Page; ScienceDirect Tankyrase Inhibitor page (IWR‑1 data); Voronkov A, et al. J Med Chem. 2013;56(7):3012-23. PMID: 23473363 (G007‑LK data). View Source
